molecular formula C14H11BrN2O2 B8626965 5-Bromo-1-(2-nitrophenyl)-2,3-dihydro-1H-indole CAS No. 96014-84-5

5-Bromo-1-(2-nitrophenyl)-2,3-dihydro-1H-indole

Cat. No. B8626965
CAS RN: 96014-84-5
M. Wt: 319.15 g/mol
InChI Key: QMPJBHNXGPLERE-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-nitrophenyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(2-nitrophenyl)-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(2-nitrophenyl)-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96014-84-5

Product Name

5-Bromo-1-(2-nitrophenyl)-2,3-dihydro-1H-indole

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

5-bromo-1-(2-nitrophenyl)-2,3-dihydroindole

InChI

InChI=1S/C14H11BrN2O2/c15-11-5-6-12-10(9-11)7-8-16(12)13-3-1-2-4-14(13)17(18)19/h1-6,9H,7-8H2

InChI Key

QMPJBHNXGPLERE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromoindoline (4.0 g, 0.02 mole), collidine (3.6 g, 0.03 mole), and o-fluoronitrobenzene (2.8 g, 0.02 mole) in xylene (25 ml) were heated at 185° C. (oil bath temperature) for 24 hours. The mixture was cooled to room temperature and poured into dichloromethane. The dichloromethane solution was washed with 1N hydrochloric acid (3 times, 150 ml), brine (200 ml), dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated. Crystallization of the residue was induced by stirring in ether (15 ml) followed by hexane (200 ml), then chilling in the refrigerator overnight. The solid was filtered and washed with hexane and dried to yield 3.5 g (55%) of product. Recrystallization from 2-propanol yielded the analytical sample, mp 12°-114° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

5-Bromoindoline (4.0 g, 0.02 mole), collidine (3.6 g, 0.03 mole), and o-fluoronitrobenzene (2.8 g, 0.02 mole) in xylene (25 ml) were heated at 185° C. (oil bath temperature) for 24 hours. The mixture was cooled to room temperature and poured into dichloromethane The dichloromethane solution was washed with 1N hydrochloric acid (3 times, 150 ml), brine (200 ml), dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated. Crystallization of the residue was induced by stirring in ether (15 ml) followed by hexane (200 ml), then chilling in the refrigerator overnight. The solid was filtered and washed with hexane and dried to yield 3.5 g (55%) of product. Recrystallization from 2-propanol yielded the analytical sample, mp 112°-114° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

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